molecular formula C14H10ClFO3 B6406863 4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261991-90-5

4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95%

Cat. No.: B6406863
CAS No.: 1261991-90-5
M. Wt: 280.68 g/mol
InChI Key: NJKNTJFQCVZEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, also known as 4-CMBF, is a chemical compound that has been studied for its various applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 183-184 °C. 4-CMBF has numerous applications in the field of organic synthesis, as well as in the fields of pharmacology and biochemistry.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% is widely used in scientific research due to its ability to inhibit the enzyme cytochrome P450 2C19 (CYP2C19). CYP2C19 is responsible for the metabolism of many drugs and is involved in drug-drug interactions. 4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% is also used in the study of various biological processes such as apoptosis, inflammation, and cancer. Additionally, 4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% has been used to study the effects of various drugs on the human body.

Mechanism of Action

4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% exerts its inhibitory effects on CYP2C19 by binding to the active site of the enzyme and preventing it from metabolizing drugs. This binding is reversible and can be reversed by the addition of an appropriate substrate. 4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% also inhibits the activity of other enzymes, such as cytochrome P450 2D6 (CYP2D6).
Biochemical and Physiological Effects
4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% has been shown to inhibit the activity of CYP2C19, which is responsible for the metabolism of many drugs. This inhibition can lead to increased levels of drugs in the body, which can have both beneficial and adverse effects. For example, 4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% can increase the efficacy of certain drugs, but it can also lead to adverse reactions such as nausea, dizziness, and headaches. Additionally, 4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% can also affect the metabolism of other drugs, leading to increased levels of their active forms in the body.

Advantages and Limitations for Lab Experiments

4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% has several advantages for lab experiments. It can be used to study the effects of drugs on the human body, as well as the metabolism of drugs. Additionally, it is relatively cheap and easy to synthesize, and it can be used in a wide range of experiments. However, 4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% can also have adverse effects on the body, so it should be used with caution. Additionally, the effects of 4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% on the body can vary depending on the individual, so it is important to consider this when conducting experiments.

Future Directions

There are many potential future directions for the use of 4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95%. For example, it could be used to study the effects of drugs on the metabolism of other drugs, as well as the effects of drugs on the body. Additionally, it could be used to study the effects of drugs on various diseases, such as cancer, and to develop new drugs. Additionally, 4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% could be used to study the effects of drugs on the environment, as well as the effects of drugs on the microbiome. Finally, 4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% could be used to study the effects of drugs on the human brain, as well as the effects of drugs on behavior.

Synthesis Methods

4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% is synthesized from the reaction of 4-chloro-2-methoxyphenol with 2-fluorobenzoyl chloride in the presence of a catalytic amount of pyridine. This reaction yields 4-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% in high yields and purity. The reaction is typically carried out at room temperature and can be completed in a few hours.

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-7-9(15)3-5-10(13)8-2-4-11(14(17)18)12(16)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKNTJFQCVZEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691076
Record name 4'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-90-5
Record name 4'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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